molecular formula C11H16N2OS B5190270 N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea

N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5190270
M. Wt: 224.32 g/mol
InChI Key: HLPLPVRBYIPNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea, also known as MET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized through a specific method. In

Scientific Research Applications

N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This could explain its antitumor and antiviral activities. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit viral replication, and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea in lab experiments is its high purity and good yields obtained through the synthesis method. Additionally, this compound has been shown to have a wide range of potential applications in various fields of research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea. One area of interest is in the development of new drugs based on the structure of this compound. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety of this compound for use in humans.

Synthesis Methods

N-(2-methoxyethyl)-N'-(2-methylphenyl)thiourea can be synthesized through the reaction of 2-methylphenylisothiocyanate with 2-methoxyethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been reported to yield a high purity product with good yields.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9-5-3-4-6-10(9)13-11(15)12-7-8-14-2/h3-6H,7-8H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLPVRBYIPNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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